molecular formula C18H13FN2O B8308072 (3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(phenyl)methanone

(3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(phenyl)methanone

Cat. No. B8308072
M. Wt: 292.3 g/mol
InChI Key: VJUFVLPAXOHPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C18H13FN2O and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3'-Fluoro-4-methyl-3,4'-bipyridin-2'-yl)(phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H13FN2O

Molecular Weight

292.3 g/mol

IUPAC Name

[3-fluoro-4-(4-methylpyridin-3-yl)pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C18H13FN2O/c1-12-7-9-20-11-15(12)14-8-10-21-17(16(14)19)18(22)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

VJUFVLPAXOHPNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=C(C(=NC=C2)C(=O)C3=CC=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3′-fluoro-4-methyl-3,4′-bipyridine-2′-carbonitrile (0.027 g, 0.127 mmol) in THF (Volume: 0.633 ml) cooled to 0° C. was added phenylmagnesium bromide (0.317 ml, 0.317 mmol). The reaction mixture was allowed to stir at room temperature overnight. Water and ice were carefully added, followed by acidification with 6 M HCl. After stirring for 1 hr, CH2Cl2 was added and the pH was adjusted to 8.5 with aqueous 4 M NaOH. The layers were separated and the aqueous phase was extracted with CH2Cl2 (5×). Organics combined, dried over Na2SO4, filtered, and concentrated to afford a purple residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (4 g column, 18 mL/min, 70-100% EtOAc in hexanes over 19 min, tr=6.5 min) gave the title compound (0.025 g, 0.081 mmol, 64.2% yield) as an orange residue. ESI MS (M+H)+=293.1.
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0.027 g
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Yield
64.2%

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